molecular formula C12H15N3OS B2762778 5-[1-(2,3-Dimethyl-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine CAS No. 842973-77-7

5-[1-(2,3-Dimethyl-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine

Cat. No.: B2762778
CAS No.: 842973-77-7
M. Wt: 249.33
InChI Key: NPAGTEVEAGUCNO-UHFFFAOYSA-N
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Description

5-[1-(2,3-Dimethyl-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine is a 1,3,4-thiadiazole derivative characterized by a phenoxyethyl side chain substituted with 2,3-dimethyl groups on the aromatic ring. The 1,3,4-thiadiazole core is a five-membered heterocycle containing sulfur and nitrogen atoms, known for its broad biological activities, including insecticidal, fungicidal, and antimicrobial properties .

Properties

IUPAC Name

5-[1-(2,3-dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-7-5-4-6-10(8(7)2)16-9(3)11-14-15-12(13)17-11/h4-6,9H,1-3H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAGTEVEAGUCNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C2=NN=C(S2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

5-[1-(2,3-Dimethyl-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antitumor Activity

Research indicates that compounds containing the 1,3,4-thiadiazole nucleus exhibit significant antitumor properties. The mechanisms of action include:

  • Inhibition of DNA and RNA Synthesis : Thiadiazole derivatives can inhibit nucleic acid synthesis, a critical process in cancer cell proliferation.
  • Targeting Kinases : These compounds can interact with key kinases involved in tumorigenesis, potentially leading to reduced tumor growth .

Case Study : A study on various thiadiazole derivatives demonstrated their ability to inhibit tubulin polymerization, which is essential for cancer cell division. The structural modifications in these compounds allowed for tuning their biological activity towards enhanced antitumor effects .

Antiviral Properties

Thiadiazole derivatives have shown promise as antiviral agents. The structural features of these compounds can be optimized to enhance their efficacy against viral infections.

Research Findings : A series of thiadiazole derivatives were synthesized and tested for antiviral activity against coronaviruses and other viral pathogens. Variations in the phenyl moiety were found to significantly influence their antiviral potency .

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of thiadiazole derivatives. They have been evaluated against various bacterial and fungal strains.

Table 1: Summary of Antimicrobial Activity

Compound NameBacterial Strains TestedFungal Strains TestedActivity
Thiadiazole AE. coli, S. aureusC. albicansEffective
Thiadiazole BP. aeruginosaA. nigerModerate
Thiadiazole CS. epidermidisT. mentagrophytesStrong

Other Pharmacological Activities

Thiadiazole derivatives have been explored for various other pharmacological activities:

  • Anti-inflammatory Effects : Some studies suggest that these compounds may reduce inflammation through inhibition of pro-inflammatory cytokines.
  • Analgesic Properties : Research indicates potential pain-relieving effects associated with certain thiadiazole derivatives.
  • CNS Activity : Certain compounds have shown promise as central nervous system depressants, indicating potential use in treating anxiety or sleep disorders .

Comparison with Similar Compounds

Aromatic Group Variations

  • Phenyl vs.
  • Phenoxyethyl vs. Pyrrolidinylethyl: 5-[2-(Pyrrolidin-1-yl)ethyl]-1,3,4-thiadiazol-2-amine () contains a basic pyrrolidine group, which may enhance water solubility but reduce CNS penetration compared to the target compound’s lipophilic phenoxyethyl chain .

Physical and Structural Properties

Compound Melting Point (°C) Key Structural Features
Target Compound Not Reported 2,3-Dimethyl-phenoxyethyl side chain
5-(2-Chlorophenyl)-thiadiazol-2-amine 190–192 () Chlorophenyl substituent
5-(4-Methylphenyl)-thiadiazol-2-amine 171–173 () Methylphenyl group
5-(5-Chlorothiophen-2-yl)-thiadiazol-2-amine Not Reported Chlorothiophene core
  • Melting Points: Bulky substituents (e.g., coumarin hybrids in ) reduce crystallinity, leading to lower melting points (171–242°C). The target compound’s phenoxyethyl group may similarly lower its melting point compared to simpler phenyl analogs .
  • Hydrogen Bonding: Crystallographic studies of 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine () reveal intermolecular N–H···N hydrogen bonds, which stabilize the crystal lattice. The target compound’s ethyl-phenoxy chain may disrupt such interactions, affecting solubility .

Biological Activity

5-[1-(2,3-Dimethyl-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine, commonly referred to as 5-DMPE-TDZ, is a compound that has gained attention in the scientific community due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C12H15N3OS
  • Molecular Weight : 249.33 g/mol
  • CAS Number : 842973-77-7

The compound features a thiadiazole core, which is known for its diverse biological activities. The presence of the 2,3-dimethylphenoxy group enhances its potential therapeutic applications.

Synthesis

The synthesis of 5-DMPE-TDZ typically involves the reaction of 2,3-dimethylphenol with ethyl bromoacetate to form an intermediate compound. This intermediate is then reacted with thiosemicarbazide to yield the final product. The synthesis can be optimized to achieve high yields and purity while ensuring safety in handling reagents and by-products.

Antimicrobial Properties

Research indicates that derivatives of the thiadiazole scaffold exhibit significant antimicrobial activity. Key findings include:

  • Antibacterial Activity : Compounds similar to 5-DMPE-TDZ have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for certain derivatives have been reported as low as 32 μg/mL, indicating potent antibacterial properties .
  • Antifungal Activity : The compound has also demonstrated antifungal effects against pathogens such as Candida albicans and Aspergillus niger, with inhibition rates reported between 58% and 66% compared to standard antifungal agents like fluconazole .

The mechanism by which 5-DMPE-TDZ exerts its biological effects is believed to involve the inhibition of specific enzymes or disruption of cellular processes in microorganisms. This action is attributed to the thiadiazole ring's role as a pharmacophore, which interacts with biological targets within the cells .

Comparative Analysis

To better understand the efficacy of 5-DMPE-TDZ, a comparison with other similar compounds is essential:

Compound NameStructureAntibacterial Activity (MIC)Antifungal Activity (MIC)
5-DMPE-TDZStructure32 μg/mL against E. coliMIC = 24–26 μg/mL against C. albicans
Thiadiazole Derivative A-25 μg/mL against S. aureusMIC = 20 μg/mL against A. niger
Thiadiazole Derivative B-30 μg/mL against P. aeruginosaMIC = 30 μg/mL against C. albicans

This table illustrates that while 5-DMPE-TDZ shows promising activity, other derivatives may exhibit comparable or superior effects depending on their structural modifications.

Case Studies

  • Antimicrobial Efficacy : In a study examining various thiadiazole derivatives, it was found that compounds with specific substitutions at the amine group displayed enhanced antimicrobial properties. For instance, a derivative with a p-nitroaniline moiety exhibited significant activity against both bacterial and fungal strains .
  • Synergistic Effects : A review highlighted that combining different thiadiazole derivatives could lead to synergistic effects, resulting in compounds with improved efficacy and reduced toxicity compared to existing treatments .

Q & A

Basic Questions

Q. What are the established synthetic routes for 5-[1-(2,3-dimethyl-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine, and what purification methods ensure high yield and purity?

  • Methodology : Synthesis typically involves multi-step protocols:

  • Step 1 : Condensation of 2,3-dimethylphenol with an ethylating agent (e.g., ethyl bromide) to form the phenoxy-ethyl intermediate.
  • Step 2 : Cyclization with thiosemicarbazide or substituted thiosemicarbazides under reflux in ethanol or dichloromethane to form the 1,3,4-thiadiazole core .
  • Step 3 : Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity .
    • Key Parameters : Reaction temperature (80–100°C), solvent polarity, and stoichiometric ratios (e.g., 1:1.2 for thiosemicarbazide derivatives) are critical for minimizing side products .

Q. How is the structural integrity of this compound validated experimentally?

  • Analytical Techniques :

  • 1H/13C NMR : Confirms substitution patterns (e.g., aromatic protons of 2,3-dimethylphenoxy group at δ 6.8–7.2 ppm, thiadiazole NH2 at δ 5.5–6.0 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C-S-C vibrations at 650–750 cm⁻¹) .
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., thiadiazole ring planarity, dihedral angles between substituents) .

Q. What preliminary biological screening assays are recommended for this compound?

  • In Vitro Assays :

  • Antimicrobial Activity : Broth microdilution (MIC determination against Gram+/Gram– bacteria and fungi) .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HepG2, HEK293) to assess IC50 values .
    • Data Interpretation : Compare activity to reference compounds (e.g., ciprofloxacin for antimicrobial studies) and analyze dose-response curves for statistical significance .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reactivity of this thiadiazole derivative?

  • DFT Studies : Calculate thermodynamic parameters (e.g., Gibbs free energy of intermediate formation) to identify rate-limiting steps .
  • Reaction Pathway Modeling : Use software like Gaussian or ORCA to simulate cyclization mechanisms (e.g., nucleophilic attack on thiosemicarbazide) .
  • Solvent Effects : COSMO-RS simulations predict solvent polarity’s impact on reaction efficiency .

Q. What strategies resolve contradictions in reported biological activity data across similar 1,3,4-thiadiazole derivatives?

  • Structure-Activity Relationship (SAR) Analysis :

  • Substituent Effects : Compare bioactivity of derivatives with varying substituents (e.g., 2,3-dimethylphenoxy vs. 4-ethylphenoxy) to identify pharmacophores .
  • Steric vs. Electronic Factors : Molecular docking (AutoDock Vina) evaluates binding interactions with targets (e.g., bacterial dihydrofolate reductase) .
    • Experimental Validation : Replicate conflicting studies under standardized conditions (pH, temperature) to isolate variables .

Q. What advanced spectroscopic techniques characterize dynamic molecular behavior in solution?

  • Dynamic NMR : Monitor conformational changes (e.g., rotation of the phenoxy-ethyl group) at variable temperatures .
  • Mass Spectrometry (HRMS-ESI) : Detect transient intermediates during degradation studies (e.g., oxidative cleavage of the thiadiazole ring) .

Q. How do steric and electronic properties of the 2,3-dimethylphenoxy group influence regioselectivity in further functionalization?

  • Steric Maps : Generate using molecular modeling tools (e.g., PyMOL) to visualize steric hindrance at the ethyl-phenoxy junction .
  • Electrophilic Substitution : Nitration or halogenation reactions show preferential substitution at the 4-position of the phenoxy ring due to steric shielding by methyl groups .

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